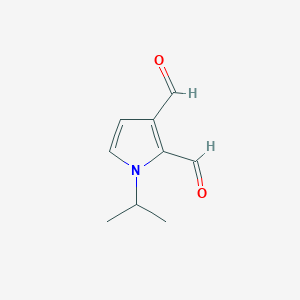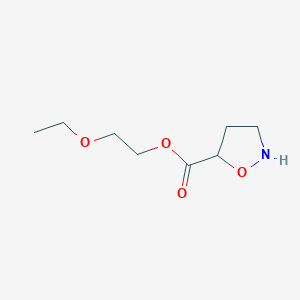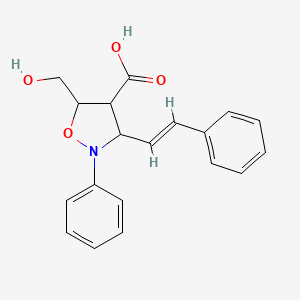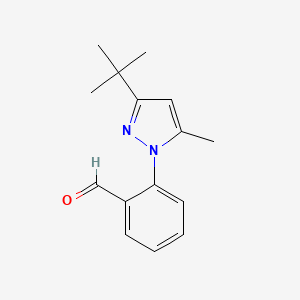![molecular formula C8H10O5S B12879938 4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid CAS No. 185422-75-7](/img/structure/B12879938.png)
4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is an organic compound with the molecular formula C8H10O5S It is characterized by the presence of a tetrahydrofuran ring, a thioether linkage, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid typically involves the reaction of 2,5-dioxotetrahydrofuran with a thiol-containing butanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the thioether bond. The reaction is usually carried out under inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism by which 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors that recognize sulfur-containing compounds, influencing metabolic pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxotetrahydrofuran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride: Contains a similar tetrahydrofuran ring but with a more complex naphthalene structure.
Uniqueness
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and butanoic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Número CAS |
185422-75-7 |
|---|---|
Fórmula molecular |
C8H10O5S |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
4-(2,5-dioxooxolan-3-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C8H10O5S/c9-6(10)2-1-3-14-5-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10) |
Clave InChI |
IVYNNHRSIPFFNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1=O)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
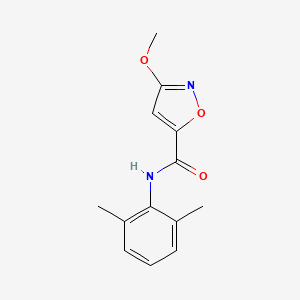

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
